molecular formula C7H9F3O2 B11824076 ethyl 2-(trifluoromethyl)but-2-enoate

ethyl 2-(trifluoromethyl)but-2-enoate

Cat. No.: B11824076
M. Wt: 182.14 g/mol
InChI Key: QLZTYFICDNPHAU-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)but-2-enoate is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(trifluoromethyl)but-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-oxobutanenitrile with trifluoroacetic ethyl ester under appropriate conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-(trifluoromethyl)but-2-enoate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. These interactions can affect various biochemical pathways and molecular targets, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)but-2-enoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)but-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h3H,4H2,1-2H3

InChI Key

QLZTYFICDNPHAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(F)(F)F

Origin of Product

United States

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